[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate
Description
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a synthetic ester derivative combining a 4-methylbenzoate backbone with a (3-fluorophenyl)carbamoyl substituent. This structure integrates aromatic, fluorinated, and carbamoyl functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-11-5-7-12(8-6-11)16(20)21-10-15(19)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNFJTCBKMXXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3-fluoroaniline with ethyl 4-methylbenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The oxoethyl moiety may participate in hydrogen bonding or other interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations :
- Compared to methyl 4-(di-3-indolyl)methylbenzoate, the target lacks indole moieties but includes fluorine, which may improve metabolic stability and electronic properties .
- Fluorophenyl-containing carboxamides in patents share the 3-fluorophenyl motif but differ in core structure, suggesting divergent pharmacological targets.
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Methyl 4-methylbenzoate’s antibacterial activity suggests that the target compound’s fluorophenyl carbamoyl group could enhance potency via improved target binding or membrane penetration.
- The indolyl analog’s host-guest behavior highlights structural flexibility for niche applications (e.g., sensor materials).
Biological Activity
[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure consists of a fluorophenyl group, a carbamoyl functional group, and a methylbenzoate moiety, which may influence its interaction with biological targets.
The biological activity of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It could modulate the activity of receptors linked to various signaling pathways, influencing processes such as inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various bacterial strains. |
| Anti-inflammatory | May reduce inflammatory cytokine production in vitro. |
| Enzyme inhibition | Possible inhibition of key metabolic enzymes. |
Case Studies and Research Findings
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-methylbenzoate | Simple ester structure | Moderate anti-inflammatory effects |
| Methyl 3-fluoro-4-methylbenzoate | Fluorinated variant | Enhanced antimicrobial properties |
| [(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate | Carbamoyl and fluorophenyl groups | Potential for broad-spectrum biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
